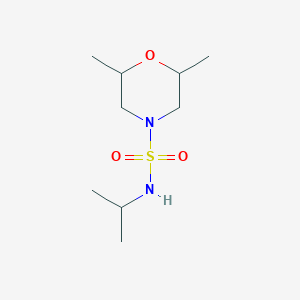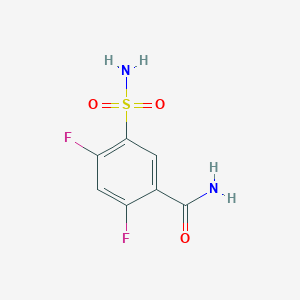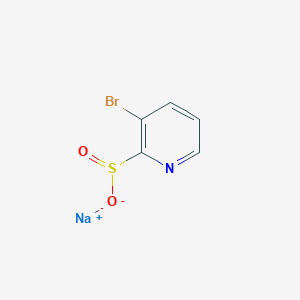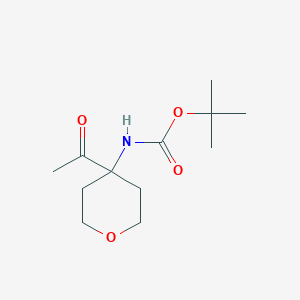
tert-butyl N-(4-acetyloxan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-acetyloxan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an acetyloxan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetyloxan-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-acetyloxan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxan ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the acetyloxan ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-acetyloxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-acetyloxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The acetyloxan ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a hydroxycyclohexyl group instead of an acetyloxan ring, which affects its reactivity and applications.
- tert-Butyl N-(4-ethynylphenyl)carbamate: The presence of an ethynylphenyl group introduces aromaticity and potential for π-π interactions, differing from the aliphatic nature of the acetyloxan ring.
- tert-Butyl N-(4-formylbenzyl)carbamate: The formyl group in this compound provides different chemical reactivity, particularly in nucleophilic addition reactions, compared to the acetyloxan ring.
Conclusion
tert-Butyl N-(4-acetyloxan-4-yl)carbamate is a versatile compound with significant applications in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-(4-acetyloxan-4-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-9(14)12(5-7-16-8-6-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
InChI Key |
CVXHRHZKVNITMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCOCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


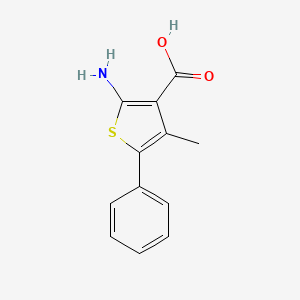
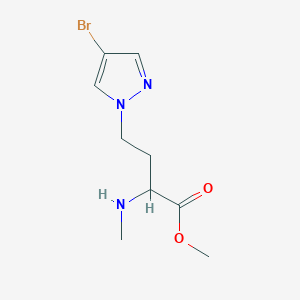
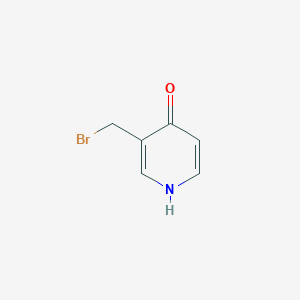
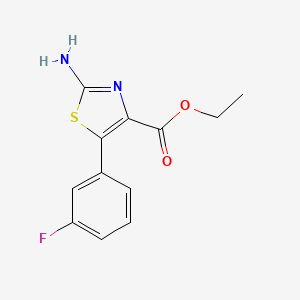
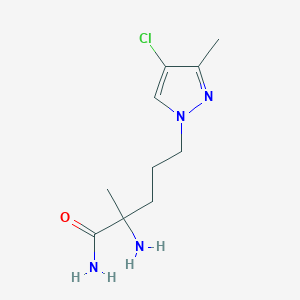
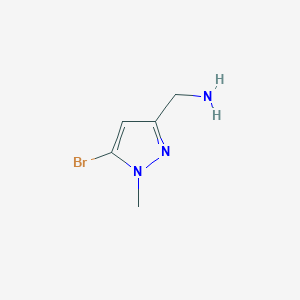
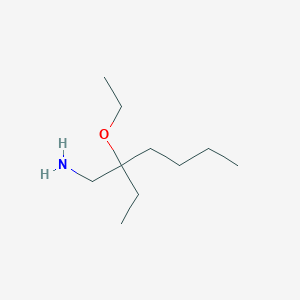
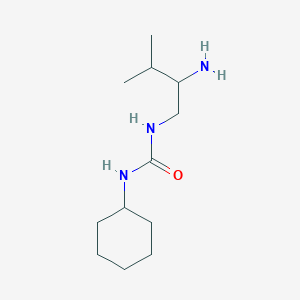
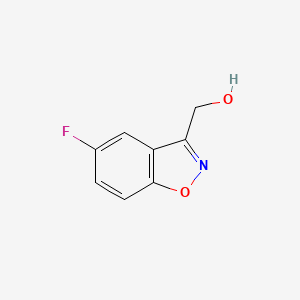
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
